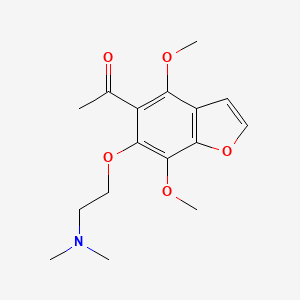
1-(6-(2-(Dimethylamino)ethoxy)-4,7-dimethoxy-5-benzofuryl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(2-(Dimethylamino)ethoxy)-4,7-dimethoxy-5-benzofuryl)ethan-1-one is a complex organic compound with a unique structure that includes a benzofuran ring substituted with dimethylamino and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(2-(Dimethylamino)ethoxy)-4,7-dimethoxy-5-benzofuryl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of a benzofuran derivative with a dimethylaminoethoxy group, followed by methoxylation at specific positions on the benzofuran ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-(2-(Dimethylamino)ethoxy)-4,7-dimethoxy-5-benzofuryl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino or methoxy groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(6-(2-(Dimethylamino)ethoxy)-4,7-dimethoxy-5-benzofuryl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(6-(2-(Dimethylamino)ethoxy)-4,7-dimethoxy-5-benzofuryl)ethan-1-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy groups can enhance the compound’s lipophilicity. These interactions can influence the compound’s binding affinity to proteins or other biomolecules, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-(2-(Dimethylamino)ethoxy)phenyl)ethan-1-one
- 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone
- 1-(2-(Dimethylamino)phenyl)ethan-1-one
Uniqueness
1-(6-(2-(Dimethylamino)ethoxy)-4,7-dimethoxy-5-benzofuryl)ethan-1-one is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
41225-90-5 |
|---|---|
Fórmula molecular |
C16H21NO5 |
Peso molecular |
307.34 g/mol |
Nombre IUPAC |
1-[6-[2-(dimethylamino)ethoxy]-4,7-dimethoxy-1-benzofuran-5-yl]ethanone |
InChI |
InChI=1S/C16H21NO5/c1-10(18)12-13(19-4)11-6-8-21-14(11)16(20-5)15(12)22-9-7-17(2)3/h6,8H,7,9H2,1-5H3 |
Clave InChI |
KDDOADRHLRPEJZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C2=C(C(=C1OCCN(C)C)OC)OC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


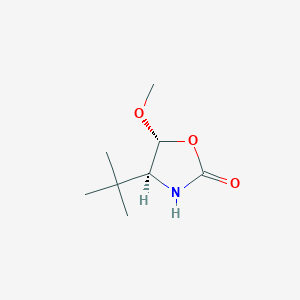
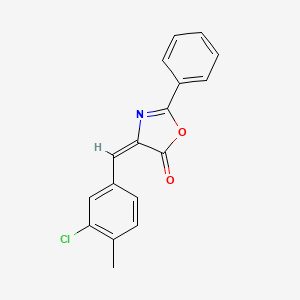
![(R)-Dicyclohexyl(2'-(di-p-tolylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12894030.png)



![2-(Difluoromethoxy)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12894049.png)
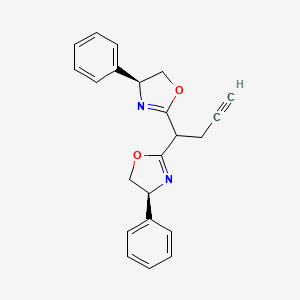
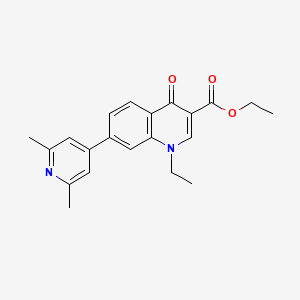


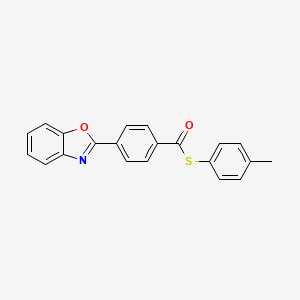
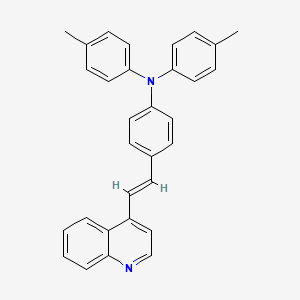
![Furan, 2,2'-[(2-nitrophenyl)methylene]bis[5-methyl-](/img/structure/B12894093.png)
